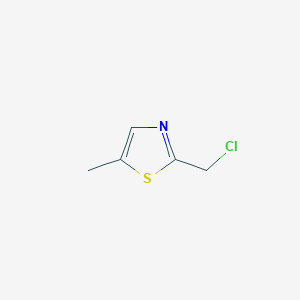

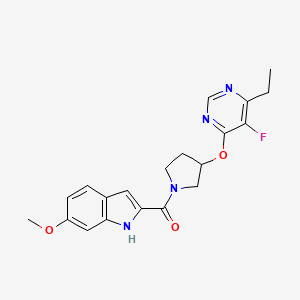

![molecular formula C9H12O B2368333 Spiro[4.4]non-3-en-2-one CAS No. 31297-51-5](/img/structure/B2368333.png)

Spiro[4.4]non-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of spiro[4.4]non-3-en-2-one has been reported in several studies. For instance, a concise total synthesis of armeniaspirol A, a novel class of antibiotics with a unique spiro[4.4]non-8-ene scaffold, was achieved in six steps with a yield of 20.3% . This included the formation of the spirocycle through a copper-catalyzed radical cross-coupling reaction .Molecular Structure Analysis

The molecular weight of this compound is 136.19 . Its InChI code is 1S/C9H12O/c10-8-3-6-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2 .Chemical Reactions Analysis

While there has been some investigation of how the unique orbital systems in this compound impact its reactivity, much of its reactivity remains to be explored . A report by Semmelhack and coworkers showed that these structures undergo skeletal rearrangements to indene systems when heated to high temperature .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Spiro[4.4]non-3-en-2-one and its derivatives are central to various synthetic pathways and chemical reactions. For instance, Chitkul et al. (1994) demonstrated the enantioselective synthesis of spiro[4.4]non- and spiro[4.5]dec-2-ene-1,6-diones, highlighting their significance in asymmetric allylation and carbanionic cyclization processes (Chitkul et al., 1994). Similarly, Kuroda et al. (2000) synthesized spiro[4.4]nonane ring systems via FeCl3-induced Nazarov cyclization, which points to its versatility in creating complex molecular architectures (Kuroda et al., 2000).

Application in Biomolecular Studies

This compound derivatives are also employed in biomolecular studies. For example, Yu and Lin (2014) explored the use of a strained spirocyclic alkene, spiro[2.3]hex-1-ene, for accelerated photoclick chemistry in bioorthogonal protein labeling (Yu & Lin, 2014). This showcases the potential of spiro compounds in the field of chemical biology and protein research.

Materials Science Applications

In the realm of materials science, Liang et al. (2014) explored the use of a spiro[benzoanthracene–fluorene] derivative in organic light-emitting diodes, indicating the potential of spiro compounds in electronic and optoelectronic applications (Liang et al., 2014).

Mecanismo De Acción

Target of Action

Spiro[4.4]non-3-en-2-one, also known as Armeniaspirol, is a novel class of antibiotics with potent activities against Gram-positive pathogens . The primary targets of this compound are the bacterial and mitochondrial membranes .

Mode of Action

Armeniaspirol exerts its antibiotic activity by disrupting the membrane potential of bacteria and mitochondria . It transports protons across membranes in a protein-independent manner, acting as a protonophore . This disruption of the membrane potential leads to potent membrane depolarization .

Biochemical Pathways

The disruption of the membrane potential by Armeniaspirol affects the normal functioning of the bacterial cell, leading to its death . In mitochondria, it decreases oxygen consumption

Result of Action

The result of Armeniaspirol’s action is the death of Gram-positive bacteria, making it a potent antibiotic . Its unique mode of action may also make it effective against bacteria with resistance to other antibiotics .

Action Environment

The antibiotic activity of Armeniaspirol is pH-dependent This suggests that its efficacy may be influenced by the environmental pH

Safety and Hazards

Direcciones Futuras

Spiro[4.4]non-3-en-2-one and related compounds have a rich history in physical organic chemistry because they exhibit spiroconjugation . This electronic phenomenon has been utilized as a design element for optoelectronic materials and dyes to manipulate the HOMO–LUMO gap in these systems . Therefore, future research could explore the potential applications of this compound in these areas.

Propiedades

IUPAC Name |

spiro[4.4]non-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-8-3-6-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOFYRXWBRWEFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

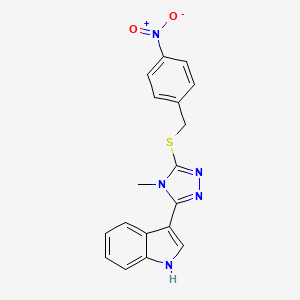

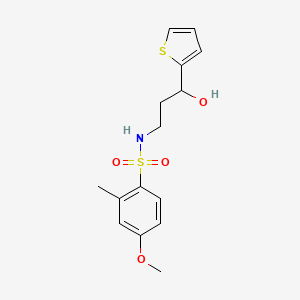

![5-(2-Ethoxyethylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2368259.png)

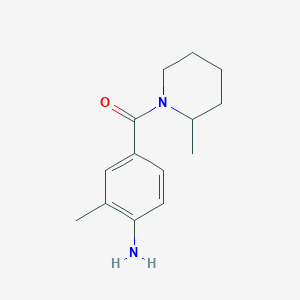

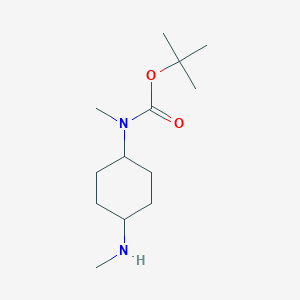

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2368261.png)

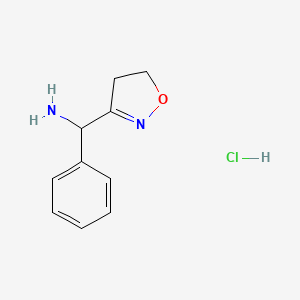

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2368262.png)

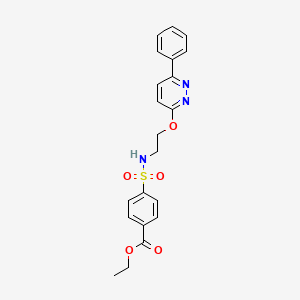

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2368263.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2368272.png)

![2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2368273.png)